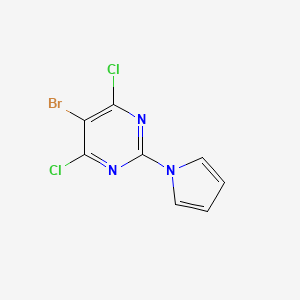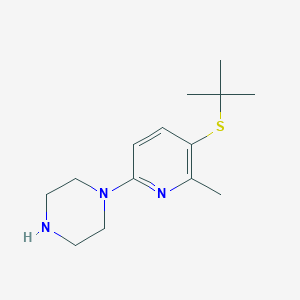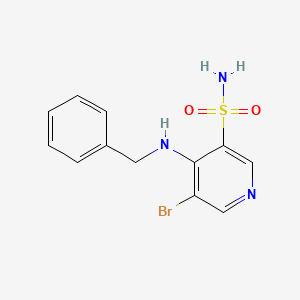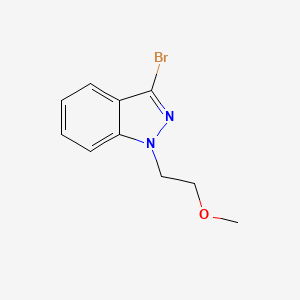
5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde: is a heterocyclic compound that contains a pyrrole ring substituted with chlorine, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde typically involves the nitration of 1-methyl-5-chloropyrrole. The process includes the following steps:
Nitration: 1-Methyl-5-chloropyrrole is added to a reaction vessel, followed by the addition of nitric acid under cooling conditions. Sulfuric acid is then added dropwise while maintaining the temperature at 100°C.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the construction of various organic molecules.
Biology and Medicine: It is used in the synthesis of bioactive molecules that may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds:
1H-Pyrrole-2-carboxaldehyde: Similar in structure but lacks the chlorine and nitro substituents.
1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness: 5-Chloro-1-methyl-4-nitro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both chlorine and nitro groups on the pyrrole ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
5-chloro-1-methyl-4-nitropyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O3/c1-8-4(3-10)2-5(6(8)7)9(11)12/h2-3H,1H3 |
Clé InChI |
JCGDBGVWQGGILJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=C1Cl)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11803387.png)






![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)
![Hexahydrofuro[3,4-b]pyrazin-2(1H)-one](/img/structure/B11803430.png)


